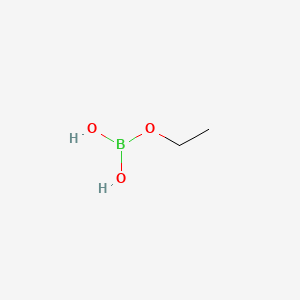![molecular formula C18H23ClN2O B8637552 Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- CAS No. 100833-47-4](/img/structure/B8637552.png)
Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- typically involves the reaction of 3-chloropyridazine with 4-(octyloxy)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridazine derivative, while oxidation might produce a pyridazinone.
Aplicaciones Científicas De Investigación
Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazine derivatives have shown efficacy.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and octyloxyphenyl groups can influence its binding affinity and specificity, leading to different biological outcomes. The exact pathways involved are still under investigation and may vary depending on the specific context.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-[4-(methoxy)phenyl]pyridazine: Similar structure but with a methoxy group instead of an octyloxy group.
3-Chloro-6-[4-(ethoxy)phenyl]pyridazine: Similar structure but with an ethoxy group instead of an octyloxy group.
3-Chloro-6-[4-(butoxy)phenyl]pyridazine: Similar structure but with a butoxy group instead of an octyloxy group.
Uniqueness
The uniqueness of Pyridazine, 3-chloro-6-[4-(octyloxy)phenyl]- lies in its octyloxy group, which imparts distinct chemical properties, such as increased hydrophobicity and potential for unique interactions with biological targets. This makes it a valuable compound for research and industrial applications where these properties are desirable.
Propiedades
Número CAS |
100833-47-4 |
|---|---|
Fórmula molecular |
C18H23ClN2O |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
3-chloro-6-(4-octoxyphenyl)pyridazine |
InChI |
InChI=1S/C18H23ClN2O/c1-2-3-4-5-6-7-14-22-16-10-8-15(9-11-16)17-12-13-18(19)21-20-17/h8-13H,2-7,14H2,1H3 |
Clave InChI |
FFAFZVUERJNZRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 8-hydroxy-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8637511.png)



![Tert-butyl 5-amino-3-[(3,5-dimethoxyphenyl)methoxy]pyrazole-1-carboxylate](/img/structure/B8637525.png)



![4-[(2-Hydroxyethyl)thio]phenol](/img/structure/B8637545.png)


